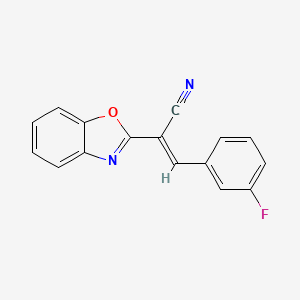

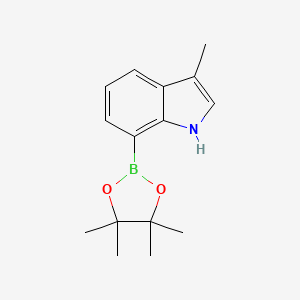

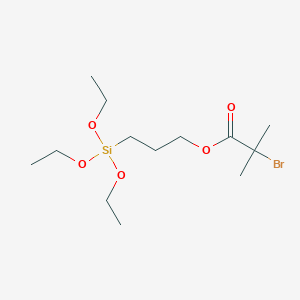

![molecular formula C14H16N2O4 B2766577 (1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1421469-57-9](/img/structure/B2766577.png)

(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a complex organic molecule with a bicyclic structure . It contains a benzo[d][1,3]dioxol-5-yl group and a 3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a common structure in many natural products . These methods often involve enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a central core of the family of tropane alkaloids . It’s a bicyclic structure with a three-membered ring fused to a six-membered ring .Applications De Recherche Scientifique

Serotonin-3 Receptor Antagonists

A series of derivatives related to the mentioned compound were synthesized and evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity. These derivatives demonstrated potent antagonistic activity and showed promise for applications such as protection against cisplatin-induced emesis in dogs. The structure-activity relationships indicated the importance of specific substituents for enhancing activity (Kawakita et al., 1992).

Structural Studies

Research on a salt derived from a similar compound revealed insights into molecular interactions and structural configurations, highlighting its potential for further scientific investigation. The study provided details on intermolecular and intramolecular contacts that could influence the compound's reactivity and applications (Wood, Brettell, & Lalancette, 2007).

Synthesis of Bicyclic Systems

Innovative methods for synthesizing chiral bicyclic ring systems related to the compound were developed, utilizing reactions of phosphoramidate derivatives of carbohydrates. These methods offer new pathways for creating structurally complex molecules that could be useful in various research applications (Francisco, Herrera, & Suárez, 2000).

Conformationally Constrained Dipeptide Isosteres

Another study focused on synthesizing conformationally constrained dipeptide isosteres based on derivatives from tartaric acid and α-amino acids. These compounds, including variations with the bicyclic structure similar to the mentioned compound, are explored for their potential in peptidomimetic synthesis, showcasing their versatility in scientific research (Guarna et al., 1999).

Anti-inflammatory Activity

Research into derivatives of the compound showed promising in vivo anti-inflammatory properties, further expanding its potential research and therapeutic applications. This highlights the molecule's relevance in biomedical research, particularly in studying inflammation mechanisms and therapeutic interventions (Liu, Liu, & Zheng, 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c17-14(16-10-2-3-11(16)7-18-6-10)15-9-1-4-12-13(5-9)20-8-19-12/h1,4-5,10-11H,2-3,6-8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYOJWZNPYZKAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC1N2C(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-Benzodioxol-5-YL)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-1-(2-oxo-2-phenylethyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 2-(2-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766510.png)

![1-(2-ethoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2766511.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2766513.png)